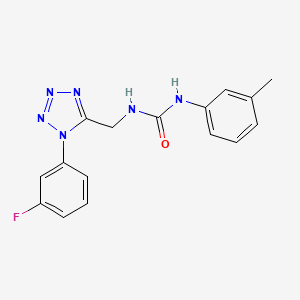

1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea

Description

Properties

IUPAC Name |

1-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-3-(3-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN6O/c1-11-4-2-6-13(8-11)19-16(24)18-10-15-20-21-22-23(15)14-7-3-5-12(17)9-14/h2-9H,10H2,1H3,(H2,18,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDQHOPQRTHEHAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NCC2=NN=NN2C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea typically involves multiple steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile. For instance, 3-fluorobenzonitrile can react with sodium azide under acidic conditions to form 3-fluorophenyl tetrazole.

Urea Formation: The tetrazole derivative can then be reacted with an isocyanate or a carbodiimide to form the urea linkage. In this case, m-tolyl isocyanate can be used to introduce the m-tolyl group.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions might use reagents like sodium methoxide (NaOCH₃).

Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that tetrazole derivatives, including this compound, exhibit significant antimicrobial properties. In particular, compounds with similar structures have shown effectiveness against both Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial replication.

Case Study:

A study published in MDPI indicated that a related tetrazole compound exhibited minimal inhibitory concentrations (MICs) of 0.125 mg/mL against MSSA, suggesting strong potential as an antimicrobial agent .

Anticancer Potential

The anticancer properties of this compound are attributed to its ability to interfere with cellular processes involved in tumor growth and proliferation. Specifically, it has been noted for its role in inhibiting tubulin polymerization, which is essential for mitosis.

Case Study:

In vitro studies have shown that related urea derivatives can arrest the cell cycle at the G2/M phase, significantly reducing cell viability in cancer cell lines .

Anti-inflammatory Effects

Compounds containing tetrazole rings have been investigated for their anti-inflammatory effects. They may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study:

Research conducted on similar compounds demonstrated significant reductions in TNF-alpha production in human monocytic cell lines, indicating potential therapeutic benefits in inflammatory diseases .

Synthesis and Production

The synthesis of 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea typically involves multi-step organic reactions. The formation of the tetrazole ring can be achieved through the reaction of an appropriate amine with sodium azide under acidic conditions. Subsequent steps include the introduction of the m-tolyl group via coupling reactions.

Mechanism of Action

The mechanism by which 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea exerts its effects would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity. The tetrazole ring, for instance, is known to mimic carboxylate groups, potentially allowing the compound to inhibit enzymes that recognize carboxylate substrates.

Comparison with Similar Compounds

Research Implications

- Hypoglycemic Activity : and highlight urea-tetrazole compounds as hypoglycemic candidates. The target compound’s fluorophenyl group may optimize interactions with insulin-secretion pathways .

- Spectroscopic Consistency : IR and NMR data across analogs confirm urea and tetrazole motifs, providing a reliable framework for structural validation .

Biological Activity

1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea is a novel organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound incorporates a tetrazole ring, a fluorophenyl group, and a tolyl urea moiety, which are known to enhance biological interactions and pharmacological profiles.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 342.33 g/mol. Its structure can be described as follows:

- Tetrazole Ring : Often associated with increased biological activity.

- Fluorophenyl Group : Enhances lipophilicity and potential receptor interactions.

- Tolyl Urea Moiety : Imparts stability and may influence enzyme interactions.

Synthesis

The synthesis typically involves multi-step organic reactions, including:

- Formation of the tetrazole ring via cycloaddition reactions.

- Introduction of the fluorophenyl group through electrophilic aromatic substitution.

- Addition of the tolyl urea group via nucleophilic substitution.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MSSA) | 0.5 mg/mL |

| Escherichia coli | 2 mg/mL |

| Pseudomonas aeruginosa | 4 mg/mL |

Anticancer Activity

Research has also explored its anticancer potential. The compound has shown promising results in inhibiting the proliferation of cancer cell lines, particularly those associated with breast and prostate cancers.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| PC-3 (Prostate Cancer) | 8.0 |

| HCT116 (Colon Cancer) | 10.0 |

These findings suggest that the compound may interfere with cell cycle progression and induce apoptosis in cancer cells.

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : The tetrazole ring may interact with specific enzymes, modulating their activity.

- Receptor Binding : The fluorophenyl group can enhance binding affinity to various receptors involved in cell signaling pathways, including those related to inflammation and cancer progression.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Antimicrobial Efficacy : A study evaluated its activity against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating a significant reduction in bacterial load in infected mice treated with the compound.

- Cancer Cell Line Studies : In vitro studies showed that treatment with the compound led to cell cycle arrest at the G2/M phase in MCF-7 cells, accompanied by increased expression of pro-apoptotic markers such as Bax.

Q & A

Q. What are the optimal synthetic routes for preparing 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea?

Methodological Answer: A two-step approach is recommended:

Tetrazole Formation : React 3-fluorophenyl azide with nitriles under Huisgen cycloaddition conditions to generate the 1-(3-fluorophenyl)-1H-tetrazole core. Catalytic conditions (e.g., PEG-400 with Bleaching Earth Clay, pH 12.5) at 70–80°C enhance regioselectivity .

Urea Coupling : React the tetrazole intermediate with m-tolyl isocyanate in anhydrous toluene under reflux (1–2 hours). Post-reaction, crystallize the product using a 2:1 ethanol–acetic acid mixture to improve purity .

Key Validation : Monitor reaction progress via TLC and confirm purity via melting point and NMR spectroscopy.

Q. How should spectroscopic characterization be performed for this compound?

Methodological Answer:

- 1H/13C NMR : Identify the tetrazole C–H proton (δ ~8.5–9.5 ppm) and urea NH protons (δ ~6.5–7.5 ppm). Compare with published shifts for tetrazole-urea hybrids .

- IR Spectroscopy : Confirm urea C=O stretching (~1640–1680 cm⁻¹) and tetrazole ring vibrations (~1450–1500 cm⁻¹) .

- HRMS : Use electrospray ionization (ESI) to verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .

Advanced Research Questions

Q. How can substituent effects (e.g., fluorophenyl vs. tolyl groups) on bioactivity be systematically studied?

Methodological Answer:

- SAR Design : Synthesize analogs with substituent variations (e.g., replacing 3-fluorophenyl with 4-fluorophenyl or altering the urea’s aryl group). Use computational docking to predict binding interactions with target proteins (e.g., kinases or GPCRs) .

- Biological Assays : Test analogs in dose-response assays (e.g., IC50 determination) and compare activity trends. For example, fluorinated aryl groups may enhance membrane permeability .

Q. How should researchers address low solubility in pharmacological assays?

Methodological Answer:

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Standardized Protocols : Adopt randomized block designs with split-plot arrangements (e.g., controlling for rootstock variability in plant-based assays) to minimize environmental bias .

- Meta-Analysis : Aggregate data from multiple studies using fixed-effects models, weighting results by sample size and assay precision. Highlight outliers for re-testing .

Q. What strategies validate the compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability Studies : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–48 hours. Monitor degradation via HPLC and identify byproducts using LC-MS .

- Light/Thermal Stability : Expose the compound to UV light (254 nm) and elevated temperatures (40–60°C) to assess photolytic/thermal decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.